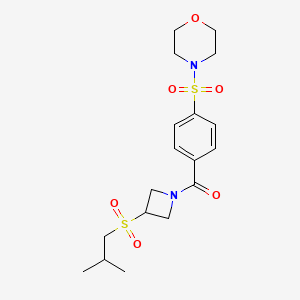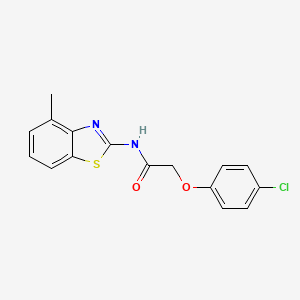![molecular formula C7H4ClN3O2 B2650628 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-32-9](/img/structure/B2650628.png)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
Triazole compounds, such as “6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimalarial Agents
A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides have shown potential as antimalarial agents . In vitro studies against Plasmodium falciparum have shown good antimalarial activity . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .
Antifungal Activity
Triazole compounds have been widely used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Among the antifungal drugs, conazoles constitute a major class based on azole moiety .
Anticancer Activity
Triazole compounds have shown potential in anticancer activity. They have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Insecticidal Activity
Some triazole compounds have shown potential as insecticides . Their unique chemical structure allows them to interfere with the biological systems of insects, leading to their elimination .
Antibacterial Activity
Triazole compounds have been used as antibacterial agents. They have shown effectiveness against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZWTBPZOQIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


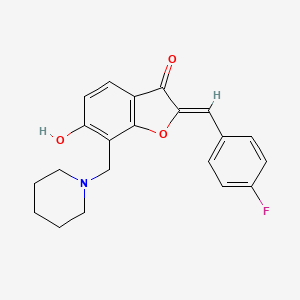

![(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2650552.png)
![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)

![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)
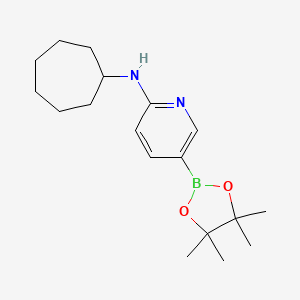
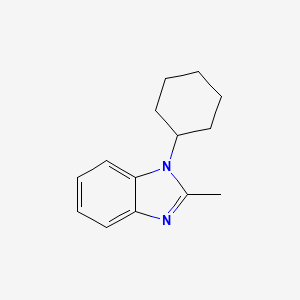

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2650563.png)
